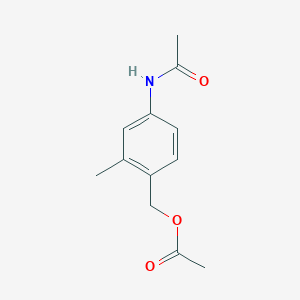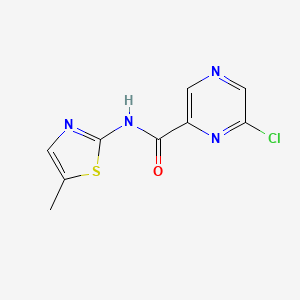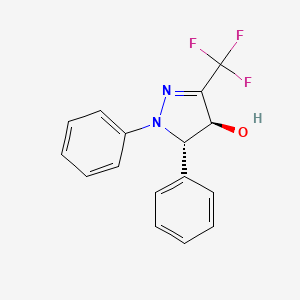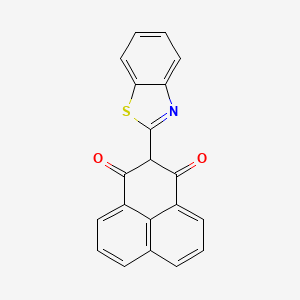![molecular formula C16H13N3OS B12604193 N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-hydrazinylidène-méthyl]-6-thiophène-3-ylnaphtalène-2-carboxamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe hydrazinylidène-méthyl, un cycle thiophène et une partie naphtalène carboxamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[(E)-hydrazinylidène-méthyl]-6-thiophène-3-ylnaphtalène-2-carboxamide implique généralement plusieurs étapes, en commençant par la préparation du précurseur naphtalène carboxamide. Ce précurseur est ensuite soumis à une série de réactions pour introduire le cycle thiophène et le groupe hydrazinylidène-méthyl. Les réactifs couramment utilisés dans ces réactions comprennent les dérivés de l'hydrazine, les composés thiophéniques et divers catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour rationaliser le processus de production et réduire les coûts.
Analyse Des Réactions Chimiques
Types de réactions
N-[(E)-hydrazinylidène-méthyl]-6-thiophène-3-ylnaphtalène-2-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Divers nucléophiles et électrophiles, selon la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
Applications de recherche scientifique
N-[(E)-hydrazinylidène-méthyl]-6-thiophène-3-ylnaphtalène-2-carboxamide possède un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel pour diverses maladies en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-[(E)-hydrazinylidène-méthyl]-6-thiophène-3-ylnaphtalène-2-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
N-[(E)-hydrazinylidène-méthyl]-6-thiophène-3-ylnaphtalène-2-carboxamide : présente des similitudes structurelles avec d'autres dérivés de l'hydrazine et des composés contenant du thiophène.
Dérivés du thiophène : Composés contenant des cycles thiophènes, connus pour leurs activités chimiques et biologiques diverses.
Naphtalène carboxamides : Composés comportant des groupes naphtalène et carboxamide, souvent utilisés en chimie médicinale.
Unicité
L'unicité du N-[(E)-hydrazinylidène-méthyl]-6-thiophène-3-ylnaphtalène-2-carboxamide réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C16H13N3OS |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C16H13N3OS/c17-19-10-18-16(20)14-4-3-11-7-13(2-1-12(11)8-14)15-5-6-21-9-15/h1-10H,17H2,(H,18,19,20) |
Clé InChI |
XCAXUVAPZUMQFV-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(C=CC(=C2)C(=O)N/C=N/N)C=C1C3=CSC=C3 |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C(=O)NC=NN)C=C1C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)
![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)
![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)


![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)
![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)

